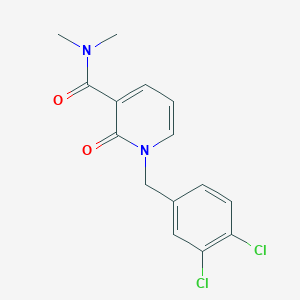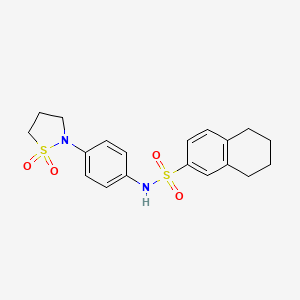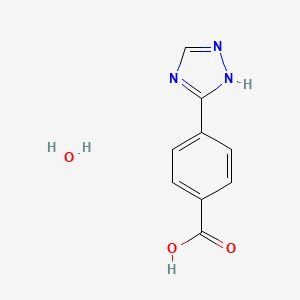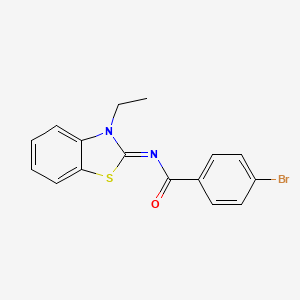
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Mallesha and Mohana (2014) investigated the synthesis and in vitro antimicrobial activity of derivatives related to this compound. Compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, with compound 4b showing particularly promising results (Mallesha & Mohana, 2014).
Synthetic Methods
- Synthesis Techniques : Zheng Rui (2010) described the synthesis of a closely related compound, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies
- Structural and Etching Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a similar compound. They found that the piperidine ring adopts a chair conformation, and the structure is stable in a temperature range of 20-170°C (Karthik et al., 2021).
Crystal Structure Analysis
- Crystal Structure Analysis : Revathi et al. (2015) analyzed the crystal structure of an adduct related to this compound, revealing specific dihedral angles and hydrogen bond formations that contribute to its stability (Revathi et al., 2015).
Pharmacological Evaluation
- Pharmacological Evaluation : A study by Tsuno et al. (2017) evaluated similar compounds for their potential as TRPV4 antagonists, showing analgesic effects in certain models. This research contributes to the understanding of the compound's pharmacological properties (Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis : Research by Mallikarjuna et al. (2014) synthesized derivatives and evaluated them for anticancer and antituberculosis activities, with some compounds showing significant activity in these areas (Mallikarjuna et al., 2014).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGEMUPLVCTLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)

![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)




![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)
